Cas no 1808424-09-0 (6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide)

6-Chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide is a fluorinated and chlorinated pyridine sulfonamide derivative featuring bis-furylmethyl substituents. This compound is of interest in medicinal and agrochemical research due to its structurally unique combination of heterocyclic motifs, which may confer enhanced binding affinity or selectivity in target interactions. The presence of both chloro and fluoro substituents on the pyridine ring can influence electronic properties and metabolic stability, while the furan groups offer potential for further functionalization. Its sulfonamide moiety may contribute to biological activity, making it a valuable intermediate for the development of enzyme inhibitors or bioactive molecules. Suitable for controlled synthetic applications requiring precise molecular modifications.
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide structure
1808424-09-0 structure
Product name:6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
CAS No:1808424-09-0
MF:C15H12ClFN2O4S
MW:370.783185005188
CID:5682095
PubChem ID:100713572

6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
    • EN300-26604100
    • AKOS033660185
    • 1808424-09-0
    • 6-chloro-5-fluoro-N,N-bis(furan-2-ylmethyl)pyridine-3-sulfonamide
    • Z1911268540
    • Inchi: 1S/C15H12ClFN2O4S/c16-15-14(17)7-13(8-18-15)24(20,21)19(9-11-3-1-5-22-11)10-12-4-2-6-23-12/h1-8H,9-10H2
    • InChI Key: XLJWXTNLAABWGE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C=N1)S(N(CC1=CC=CO1)CC1=CC=CO1)(=O)=O)F

Computed Properties

  • Exact Mass: 370.0190339g/mol
  • Monoisotopic Mass: 370.0190339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų
  • XLogP3: 2.3

6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26604100-5.0g
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
1808424-09-0 95.0%
5.0g
$2650.0 2025-03-20
Enamine
EN300-26604100-2.5g
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
1808424-09-0 95.0%
2.5g
$1791.0 2025-03-20
Enamine
EN300-26604100-10g
1808424-09-0 90%
10g
$3929.0 2023-09-13
Enamine
EN300-26604100-0.1g
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
1808424-09-0 95.0%
0.1g
$804.0 2025-03-20
Enamine
EN300-26604100-5g
1808424-09-0 90%
5g
$2650.0 2023-09-13
Enamine
EN300-26604100-0.5g
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
1808424-09-0 95.0%
0.5g
$877.0 2025-03-20
Enamine
EN300-26604100-1g
1808424-09-0 90%
1g
$914.0 2023-09-13
Enamine
EN300-26604100-0.05g
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
1808424-09-0 95.0%
0.05g
$768.0 2025-03-20
Enamine
EN300-26604100-0.25g
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
1808424-09-0 95.0%
0.25g
$840.0 2025-03-20
Enamine
EN300-26604100-1.0g
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
1808424-09-0 95.0%
1.0g
$914.0 2025-03-20

Additional information on 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide

6-Chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide: A Comprehensive Overview

The compound with CAS No. 1808424-09-0, known as 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse chemical properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with chlorine and fluorine atoms at positions 6 and 5, respectively, along with a sulfonamide group at position 3. The sulfonamide group is further substituted with two furan-2-ylmethyl groups, adding complexity and functionality to the molecule.

Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of electron-withdrawing groups like chlorine and fluorine on the pyridine ring enhances the molecule's ability to interact with biological targets, making it a promising candidate for pharmacological applications. Additionally, the furan substituents contribute to the molecule's stability and solubility, which are critical factors in drug design.

One of the most notable advancements in the study of 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide involves its application in targeted cancer therapies. Researchers have demonstrated that this compound exhibits selective inhibition against certain oncogenic kinases, which are key drivers of cancer cell proliferation and survival. The ability to selectively target these kinases without affecting normal cellular functions makes this compound a potential breakthrough in oncology.

Beyond its therapeutic applications, this compound has also been explored in materials science for its unique electronic properties. The combination of a pyridine ring and sulfonamide group creates a molecule with high thermal stability and excellent electron transport capabilities. These properties make it an attractive candidate for use in organic electronics, such as light-emitting diodes (LEDs) and solar cells.

In terms of synthesis, 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The synthesis requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and scalable for industrial production.

The environmental impact of this compound has also been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, further research is needed to fully understand its long-term environmental fate and potential risks.

In conclusion, 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in its synthesis and application, positions it as a key player in future scientific developments. As research continues to uncover its full potential, this compound is poised to make significant contributions to fields ranging from medicine to materials science.

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